molecular formula C16H12O B180964 9-Acetylphenanthrene CAS No. 2039-77-2

9-Acetylphenanthrene

Cat. No.: B180964
CAS No.: 2039-77-2
M. Wt: 220.26 g/mol
InChI Key: UIFAWZBYTTXSOG-UHFFFAOYSA-N
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Description

9-Acetylphenanthrene is an organic compound with the molecular formula C16H12O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an acetyl group (CH3CO) attached to the ninth position of the phenanthrene structure. This compound is a colorless to pale yellow crystalline solid with a melting point of approximately 73-74°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-acetylphenanthrene involves the reaction of 9-cyanophenanthrene with methyl iodide in the presence of magnesium turnings and anhydrous ether. The reaction proceeds under a nitrogen atmosphere to form the Grignard reagent, which is then treated with hydrochloric acid to yield this compound .

Another method involves the Claisen condensation of methyl phenanthrene-9-carboxylate with ethyl acetate, followed by the scission of the resulting phenanthroylacetic ester . Additionally, this compound can be obtained by the reaction of 9-phenanthrylmagnesium bromide with acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Mechanism of Action

The mechanism of action of 9-acetylphenanthrene involves its interaction with molecular targets such as glucocorticoid receptors. The acetyl group at the ninth position of the phenanthrene ring enhances its binding affinity to these receptors, influencing hormone-related pathways . The exact molecular pathways and targets involved in its biological activity are still under investigation.

Properties

IUPAC Name

1-phenanthren-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFAWZBYTTXSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174328
Record name Methyl 9-phenanthryl ketone
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2039-77-2
Record name 9-Acetylphenanthrene
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Record name Methyl 9-phenanthryl ketone
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Record name 9-Acetylphenanthrene
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Record name Methyl 9-phenanthryl ketone
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Record name Methyl 9-phenanthryl ketone
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Record name 9-Acetylphenanthrene
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Q & A

Q1: What are the different methods for synthesizing 9-acetylphenanthrene?

A1: While direct Friedel-Crafts acetylation of phenanthrene can produce this compound, the reaction yields a mixture of isomers. [] The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and method of reagent mixing. [, ] For instance, using ethylene dichloride as a solvent favors the formation of this compound (54% yield). [] Alternatively, Ruthenium-catalyzed hydrosilylation offers a regioselective approach for synthesizing polymers containing this compound units. [] This method allows for the controlled anti-Markovnikov addition of this compound to poly(vinylmethylsiloxane). []

Q2: How does the position of the acetyl group on the phenanthrene ring influence reactivity?

A2: Research indicates that the position of the acetyl group significantly affects the reactivity of acetylphenanthrene derivatives. [] Competitive Perrier acetylation studies revealed that 3-phenanthryl exhibits higher reactivity compared to 9-phenanthryl, followed by 1-phenanthryl, 2-phenanthryl, and lastly 4-phenanthryl. [] This difference in reactivity can be attributed to the varying electronic and steric effects exerted by the acetyl group at different positions on the phenanthrene ring.

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